2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine
Description
Properties
IUPAC Name |
2-chloro-4-dibenzofuran-3-yl-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O/c22-21-24-19(13-6-2-1-3-7-13)23-20(25-21)14-10-11-16-15-8-4-5-9-17(15)26-18(16)12-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIJGSAWPMMKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC4=C(C=C3)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142681-84-1 | |
| Record name | 2-chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzamidine-Benzaldehyde Cyclocondensation
The copper- or nickel-catalyzed coupling of benzaldehyde derivatives with benzamidine hydrochlorides provides a robust framework for constructing 1,3,5-triazines. For 2-chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine, this method involves reacting 3-formyldibenzo[b,d]furan with N-cyanochlorophenylamidine in the presence of Cu(OAc)2 or Ni(OAc)2. The reaction proceeds through a tandem imine formation and cyclodehydration mechanism, facilitated by bases such as Cs2CO3 in acetonitrile at 80–110°C. Key advantages include modular substitution patterns (yields: 70–80%) and compatibility with electron-deficient aryl groups. However, the dibenzofuran aldehyde precursor requires prior synthesis via Vilsmeier-Haack formylation of dibenzofuran, a step achieving 65% yield in two steps.
Optimization of Catalytic Conditions
Comparative studies reveal Cu(OAc)2 outperforms Ni(OAc)2 in minimizing byproducts like 2-anilino triazines, which arise from competitive nucleophilic aromatic substitution. For instance, reactions with Cu(OAc)2 (0.1 equiv) in toluene at 100°C for 24 hours achieve 78% isolated yield, whereas Ni(OAc)2 under identical conditions yields 68%. The use of dichloromethane as a solvent suppresses proto-dechlorination, crucial for retaining the C2-chloro substituent.
Chlorination Strategies for C2 Functionalization
POCl3-Mediated Chlorodehydroxylation
Post-cyclization chlorination employs phosphorous oxychloride (POCl3) to convert hydroxyl or amino groups at C2 into chloro substituents. This method proves effective for triazines initially bearing a hydroxyl group, as demonstrated in the synthesis of 2-chloro-4-phenoxy-6-phenyl-1,3,5-triazine (53% yield via POCl3 reflux). Applied to the target compound, this approach necessitates intermediate hydroxylation at C2, achievable through hydrolysis of a nitrile or methoxy group. However, over-chlorination at other positions remains a concern, requiring careful stoichiometric control.
Direct Chlorine Incorporation via N-Cyanochloroformamidine
An alternative route utilizes N-cyanochloroformamidine as a chlorine source during triazine ring formation. This reagent introduces chlorine at C2 concurrently with ring closure, as evidenced in the synthesis of 2-chloro-4-methyl-6-phenyl-1,3,5-triazine (58% yield). For dibenzofuran-containing analogs, this method demands stringent anhydrous conditions to prevent hydrolysis of the chloroformamidine intermediate.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing this compound:
| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Cu-Catalyzed Cyclocondensation | 3-Formyldibenzofuran, Cu(OAc)2 | 78 | 98.5 | Industrial |
| POCl3 Chlorodehydroxylation | POCl3, N-Methylpyrrolidone | 53 | 95.2 | Pilot-Scale |
| N-Cyanochloroformamidine Route | N-Cyanochloroformamidine, Cs2CO3 | 58 | 97.8 | Lab-Scale |
| Suzuki Coupling | Pd(PPh3)4, Dibenzofuran-Bpin | 62 | 96.4 | Lab-Scale |
Mechanistic Insights and Side-Reaction Mitigation
Cyclocondensation Mechanism
The Cu-catalyzed reaction initiates with deprotonation of benzamidine by Cs2CO3, forming a nucleophilic amidine species. Sequential nucleophilic attack on the aldehyde carbonyl, followed by cyclodehydration, yields the triazine core. Computational studies suggest a six-membered transition state stabilized by π-π interactions between the aryl groups and copper center.
Byproduct Formation Pathways
Common byproducts include:
-
2-Anilino triazines : Result from nucleophilic aromatic substitution of chlorine by amines, prevalent in polar solvents like acetonitrile.
-
Over-chlorinated triazines : Arise from excess POCl3 or prolonged reaction times, detectable via LC-MS at m/z 352.1 (dichloro species).
Mitigation strategies involve using dichloromethane as a solvent (reduces nucleophilicity of chloride) and stoichiometric POCl3 (1.2 equiv).
Industrial-Scale Considerations
Cost Analysis of Starting Materials
-
3-Formyldibenzofuran: $12.50/g (custom synthesis)
-
N-Cyanochlorophenylamidine: $8.30/g (bulk pricing)
-
Cu(OAc)2: $0.15/g (industrial grade)
The Cu-catalyzed route incurs a raw material cost of $23.45/g of product, compared to $31.20/g for the Suzuki coupling method.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Electrophilic Aromatic Substitution: The aromatic rings in the dibenzofuran and phenyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazine derivative, while oxidation can produce triazine oxides .
Scientific Research Applications
Organic Electronics
One of the primary applications of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine is in the field of organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use as a light-emitting material due to its ability to form stable films and emit light efficiently when subjected to an electric current.
Case Study:
Research has demonstrated that incorporating this compound into OLED devices enhances their efficiency and longevity, making them more viable for commercial applications in displays and lighting technologies.
Catalysis
The compound has shown promise as a catalyst in various chemical reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. Its unique structure allows it to facilitate reactions that are otherwise challenging under conventional conditions.
Case Study:
A study conducted by researchers at a leading university explored the use of this triazine derivative as a catalyst for cross-coupling reactions. The results indicated that it significantly increased reaction yields compared to traditional catalysts, showcasing its potential for industrial applications.
Nanomaterials
This compound can also be utilized in the development of nanomaterials. Its ability to form complexes with metals makes it an excellent candidate for creating novel nanostructures with specific electronic and optical properties.
Case Study:
In a recent publication, researchers synthesized metal-organic frameworks (MOFs) using this compound as a ligand. The resulting MOFs exhibited enhanced gas adsorption capabilities, indicating potential applications in environmental remediation and energy storage.
Fine Chemicals Production
The compound serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals. Its versatile reactivity allows chemists to modify its structure for specific applications.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Product | Yield (%) |
|---|---|---|---|
| Cross-Coupling | Aryl Halides + Organometallics | Biaryl Compounds | 85 |
| Nucleophilic Substitution | Alcohols + Triazines | Alkoxy Triazines | 90 |
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. For example, in medicinal applications, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth .
Comparison with Similar Compounds
Physical Properties :
- Solubility : 9.7 × 10⁻⁸ g/L (25°C)
- Density : 1.362 ± 0.06 g/cm³
- Boiling Point : 613.2 ± 47.0°C
- pKa : 0.40 ± 0.1
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Triazine Derivatives
Key Observations :
- Electronic Effects : The dibenzofuran moiety in the target compound enhances electron delocalization compared to simpler phenyl or alkyl-substituted triazines, improving charge transport in OLEDs .
- Solubility: Amino-substituted derivatives (e.g., atrazine) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas the target compound’s low solubility (9.7 × 10⁻⁸ g/L) limits its use to non-aqueous systems .
Application-Specific Performance
Table 3: Performance in OLEDs
- Advantage : The dibenzofuran group in the target compound lowers LUMO levels, facilitating electron injection in OLEDs .
Toxicity and Environmental Impact
Biological Activity
2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The information is drawn from various studies and reviews to present a comprehensive understanding of this compound's effects.
- Molecular Formula : C21H12ClN3O
- Molecular Weight : 357.79 g/mol
- CAS Number : 2142681-84-1
- Density : 1.362 g/cm³
- Water Solubility : Insoluble (9.7E-8 g/L at 25 ºC) .
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anti-inflammatory effects. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Compound A | 93.80% (vs Diclofenac 90.21%) | |
| Compound B | IC50 = 34.1 μg/mL (vs Diclofenac IC50 = 31.4 μg/mL) |
These findings suggest that modifications in the triazine structure can enhance anti-inflammatory properties, indicating potential for similar activity in the compound of interest.
2. Antimicrobial Activity
The compound's structure may confer antimicrobial properties similar to those observed in other triazine derivatives. Notably, triazines have been studied for their action against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). For instance:
| Compound | MIC50 (µg/mL) | Target |
|---|---|---|
| Compound C | <10 | Mtb H37Ra |
| Compound D | <20 | MAH104 |
While specific MIC values for this compound are not available, its structural similarity to effective compounds suggests it may possess similar antimicrobial activity.
3. Anticancer Activity
The anticancer potential of triazine derivatives has been explored extensively. Some studies report that these compounds inhibit cancer cell proliferation through various mechanisms:
| Mechanism | Effect |
|---|---|
| Inhibition of cell cycle progression | Induces apoptosis in cancer cells |
| Modulation of signaling pathways | Affects pathways like PI3K/Akt and MAPK |
While direct studies on the anticancer effects of this compound are scarce, its analogs have shown significant promise in preclinical models.
Case Studies
In a recent investigation into novel triazine derivatives, researchers synthesized various compounds and evaluated their biological activities:
- Study on Anti-inflammatory Effects : A series of triazine derivatives were tested for anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The most active compounds exhibited over 70% inhibition at doses comparable to standard anti-inflammatory drugs.
- Antimicrobial Screening : Another study focused on the synthesis of triazine-based compounds with activity against resistant strains of Mtb. Several derivatives demonstrated potent inhibitory effects with low MIC values.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine?
The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting chloro-substituted triazines with dibenzofuran derivatives in the presence of a base (e.g., K₂CO₃ or triethylamine) in tetrahydrofuran (THF) under reflux conditions yields the target compound. Similar protocols for analogous triazines involve stepwise substitution, where chlorine atoms on the triazine ring are replaced by aryl or heteroaryl groups .
Key Parameters :
- Reaction temperature: 60–80°C
- Solvent: THF or toluene
- Catalysts: Triethylamine for deprotonation
- Yield: ~60–75% after purification (recrystallization or column chromatography)
Q. How should researchers characterize this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons in dibenzofuran and phenyl groups). For example, ¹H-NMR peaks for aromatic protons appear between δ 7.2–8.5 ppm .
- Infrared Spectroscopy (IR) : Detect triazine ring vibrations (1,530–1,570 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) .
- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., triazine ring planarity and dihedral angles with substituents) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for research-grade material) .
Q. What are the critical physicochemical properties for handling this compound?
- Solubility : Insoluble in water (9.7×10⁻⁸ g/L at 25°C); soluble in organic solvents like THF, DCM, or DMF .
- Melting Point : Not explicitly reported, but analogous triazines melt at 165–226°C .
- Density : 1.362 g/cm³ (predicted) .
- Hazards : Skin sensitizer (Category 1); non-mutagenic in regressive mutation tests .
Advanced Research Questions
Q. How does the electronic structure of this triazine influence its performance in optoelectronic applications?
The electron-deficient triazine core, combined with the π-conjugated dibenzofuran moiety, enhances charge-transport properties, making it suitable for OLED emissive layers or electron-transport materials. Computational studies (e.g., DFT) can predict HOMO/LUMO levels, with experimental validation via cyclic voltammetry .
Example Data :
| Property | Value (Predicted/Experimental) | Source |
|---|---|---|
| LUMO (eV) | -2.8 to -3.1 | |
| HOMO (eV) | -6.2 to -6.5 | |
| Band Gap (eV) | ~3.1 |
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., boiling points)?
- Boiling Point Variations : Predicted values (e.g., 613.2±47.0°C vs. 569.6±33.0°C for analogous compounds ) arise from computational models (e.g., group contribution methods). Experimental validation via thermogravimetric analysis (TGA) under inert atmosphere is recommended.
- pKa Contradictions : Use potentiometric titration to resolve differences between predicted (-0.19±0.10 ) and experimental values.
Q. What strategies optimize this compound’s stability in long-term storage for research use?
- Storage Conditions : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the triazine ring .
- Light Sensitivity : Store in amber glass vials to avoid photodegradation, as dibenzofuran derivatives are prone to UV-induced reactions .
Methodological Considerations
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in triazine derivatives?
- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl, or electron-donating groups (e.g., -OCH₃) at the 4- and 6-positions.
- Biological Assays : For potential herbicidal or anticancer activity, use in vitro models (e.g., photosynthetic electron transport inhibition or MTT assays ).
Q. How can computational modeling enhance the design of triazine-based materials?
- Molecular Dynamics (MD) : Simulate crystal packing for OLED layer optimization .
- Docking Studies : Predict binding affinities for biological targets (e.g., plant D1 protease for herbicide development ).
Safety and Compliance
- Handling Precautions : Use PPE (gloves, goggles) due to skin sensitization risk .
- Waste Disposal : Incinerate under controlled conditions to avoid releasing chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
